2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide is an organic compound that belongs to the class of amides This compound features a phenoxy group, an oxazole ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide typically involves multiple steps:
Formation of the Phenoxy Group: The phenoxy group can be synthesized through the reaction of 3,4-dimethylphenol with an appropriate halide under basic conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes.
Amide Bond Formation: The final step involves coupling the phenoxy and oxazole intermediates with a butanamide precursor using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.
Reduction: Reduction reactions can target the oxazole ring or the amide bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenoxy ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: Reducing agents like LiAlH₄ and NaBH₄ are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the oxazole ring and phenoxy group suggests possible interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The phenoxy group and oxazole ring could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pentanamide
Uniqueness
Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide might exhibit unique properties due to the specific length of its butanamide backbone. This could influence its reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-14(16(19)17-15-9-12(4)21-18-15)20-13-7-6-10(2)11(3)8-13/h6-9,14H,5H2,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMDBBJGXIESLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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